molecular formula C15H11N3O3 B11787227 8-Methyl-5-nitro-4-phenoxycinnoline

8-Methyl-5-nitro-4-phenoxycinnoline

Cat. No.: B11787227
M. Wt: 281.27 g/mol
InChI Key: USVYQWXHWLWVEE-UHFFFAOYSA-N
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Description

8-Methyl-5-nitro-4-phenoxycinnoline is a synthetic organic compound characterized by its unique structure, which includes a cinnoline core substituted with methyl, nitro, and phenoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5-nitro-4-phenoxycinnoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often includes steps such as nitration, methylation, and phenoxylation, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-5-nitro-4-phenoxycinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized cinnoline derivatives .

Scientific Research Applications

8-Methyl-5-nitro-4-phenoxycinnoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-5-nitro-4-phenoxycinnoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules .

Comparison with Similar Compounds

Uniqueness: 8-Methyl-5-nitro-4-phenoxycinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group, a phenoxy group, and a cinnoline core makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

8-methyl-5-nitro-4-phenoxycinnoline

InChI

InChI=1S/C15H11N3O3/c1-10-7-8-12(18(19)20)14-13(9-16-17-15(10)14)21-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

USVYQWXHWLWVEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CN=N2)OC3=CC=CC=C3

Origin of Product

United States

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